Cyclopropanecarbonyl isocyanate
Overview
Description
Cyclopropanecarbonyl isocyanate is an organic compound characterized by the presence of a cyclopropane ring attached to a carbonyl group and an isocyanate functional group. This compound is of significant interest due to its unique structural features and reactivity, making it valuable in various chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropanecarbonyl isocyanate can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with phosgene, resulting in the formation of cyclopropanecarbonyl chloride. This intermediate is then treated with sodium azide to yield the corresponding acyl azide, which undergoes Curtius rearrangement upon heating to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of safer and more efficient non-phosgene methods. These methods include the reaction of cyclopropanecarboxylic acid derivatives with carbon monoxide and dimethyl carbonate, followed by thermal decomposition of the resulting carbamate . The use of advanced catalysts, such as zinc-based catalysts, enhances the yield and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Cyclopropanecarbonyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Hydrolysis: Reacts with water to produce cyclopropanecarboxylic acid and carbon dioxide.
Rearrangements: Undergoes Curtius rearrangement to form isocyanates.
Common Reagents and Conditions:
Alcohols and Amines: React under mild conditions to form urethanes and ureas.
Water: Hydrolysis occurs readily at room temperature.
Heat: Curtius rearrangement requires heating to initiate the reaction.
Major Products Formed:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Cyclopropanecarboxylic Acid: Formed from hydrolysis.
Scientific Research Applications
Cyclopropanecarbonyl isocyanate has diverse applications in scientific research:
Mechanism of Action
Cyclopropanecarbonyl isocyanate can be compared with other isocyanates such as phenyl isocyanate and methyl isocyanate:
Phenyl Isocyanate: Contains a phenyl group instead of a cyclopropane ring.
Methyl Isocyanate: Contains a methyl group, making it more volatile and hazardous.
Uniqueness: this compound is unique due to the presence of the cyclopropane ring, which imparts strain and enhances its reactivity compared to other isocyanates .
Comparison with Similar Compounds
- Phenyl Isocyanate
- Methyl Isocyanate
- Hexamethylene Diisocyanate
This detailed article provides a comprehensive overview of cyclopropanecarbonyl isocyanate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
cyclopropanecarbonyl isocyanate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c7-3-6-5(8)4-1-2-4/h4H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBRMNFEXWSLNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N=C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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